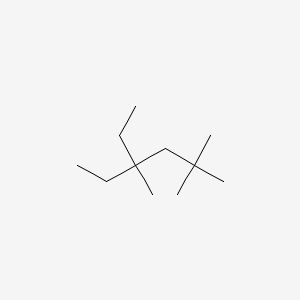
4-Ethyl-2,2,4-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,2,4-trimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its branched structure, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2,4-trimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of isobutane with ethylene in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2,4-trimethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This typically requires UV light or a suitable catalyst.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Catalysts such as platinum or palladium, and conditions involving elevated temperatures.
Substitution: Halogens (e.g., Cl2 or Br2) and UV light or radical initiators.
Combustion: Requires an adequate supply of oxygen and an ignition source.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Haloalkanes.
Combustion: Carbon dioxide and water.
Scientific Research Applications
4-Ethyl-2,2,4-trimethylhexane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
As an alkane, 4-Ethyl-2,2,4-trimethylhexane primarily interacts through van der Waals forces. Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. The compound does not have specific molecular targets or pathways but can influence the physical properties of materials it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethylhexane
- 2,2,3-Trimethylhexane
- 4-Ethyl-2,2-dimethylhexane
Comparison
4-Ethyl-2,2,4-trimethylhexane is unique due to its specific branching pattern, which affects its boiling point, melting point, and solubility compared to its isomers. The presence of the ethyl group at the fourth position and the trimethyl groups at the second position create a distinct molecular structure that influences its chemical reactivity and physical properties.
Properties
CAS No. |
61868-75-5 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-ethyl-2,2,4-trimethylhexane |
InChI |
InChI=1S/C11H24/c1-7-11(6,8-2)9-10(3,4)5/h7-9H2,1-6H3 |
InChI Key |
YFQDCXGMLYJDSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


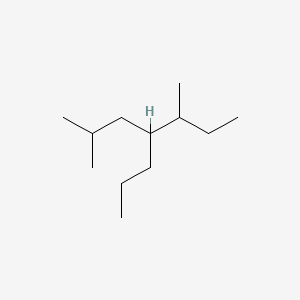
![2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14543070.png)
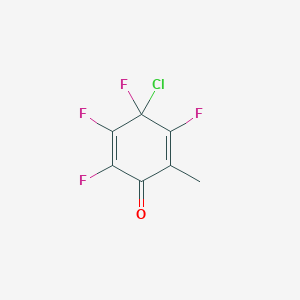
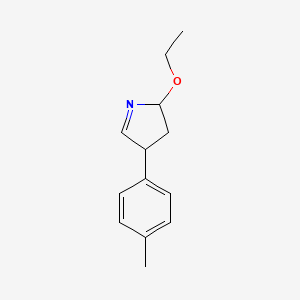
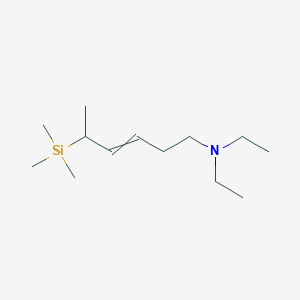
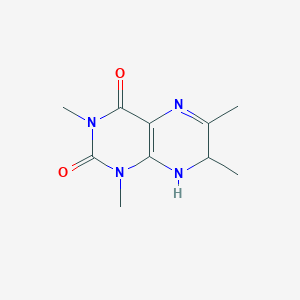
![[(5-Methylcyclohexa-1,3-diene-1,3-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14543100.png)
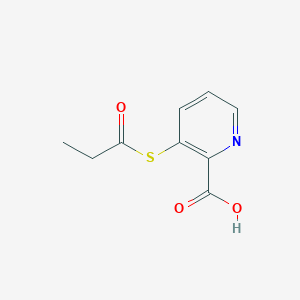
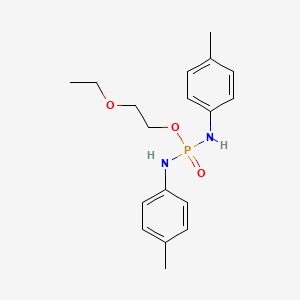
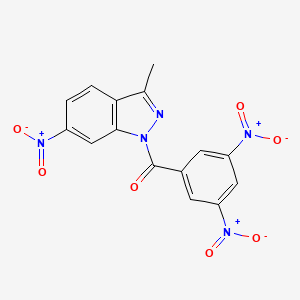
![1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene](/img/structure/B14543117.png)
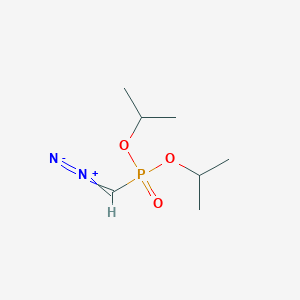
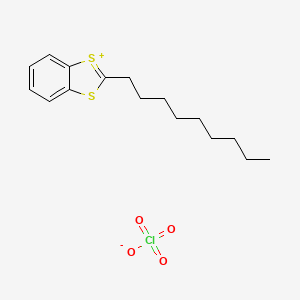
![{4-[(2E)-3-Methyltriaz-2-en-1-yl]phenyl}acetic acid](/img/structure/B14543148.png)
